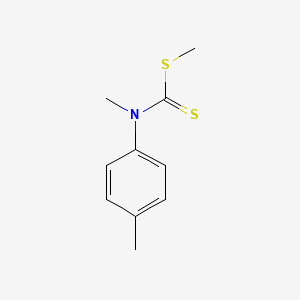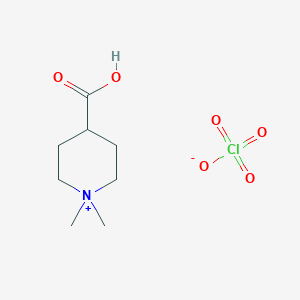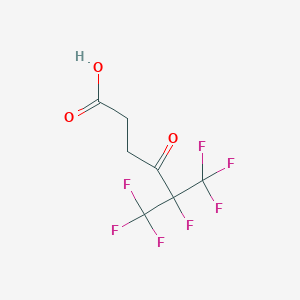
Methyl methyl(4-methylphenyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl methyl(4-methylphenyl)carbamodithioate is a chemical compound with the molecular formula C10H10N2S2. It is known for its applications in various fields, including polymer chemistry and organic synthesis. This compound is particularly noted for its role as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent, which is used in controlled radical polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl methyl(4-methylphenyl)carbamodithioate typically involves the reaction of methyl isothiocyanate with 4-methylphenylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_3\text{NCS} + \text{C}_6\text{H}_4(\text{CH}_3)\text{NH}_2 \rightarrow \text{CH}_3\text{N}(\text{C}_6\text{H}_4(\text{CH}_3))\text{CS}_2\text{CH}_3 ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl methyl(4-methylphenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce thiols .
Scientific Research Applications
Methyl methyl(4-methylphenyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a RAFT agent in controlled radical polymerization, enabling the synthesis of well-defined polymers with specific molecular weights and architectures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl methyl(4-methylphenyl)carbamodithioate as a RAFT agent involves the reversible addition-fragmentation chain transfer process. This mechanism allows for the controlled growth of polymer chains by regulating the radical polymerization process. The compound interacts with growing polymer chains, forming intermediate species that can either propagate or terminate the polymerization, thus controlling the molecular weight and distribution of the resulting polymers .
Comparison with Similar Compounds
- Cyanomethyl methyl(phenyl)carbamodithioate
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
- Cyanomethyl dodecyl trithiocarbonate
Comparison: Methyl methyl(4-methylphenyl)carbamodithioate is unique in its ability to act as a versatile RAFT agent, suitable for polymerizing a wide range of monomers. Compared to similar compounds, it offers better control over polymerization processes and can be used under a broader range of conditions. Its unique structure allows for efficient interaction with various monomers, making it a preferred choice in many polymerization applications .
Properties
CAS No. |
62604-12-0 |
|---|---|
Molecular Formula |
C10H13NS2 |
Molecular Weight |
211.4 g/mol |
IUPAC Name |
methyl N-methyl-N-(4-methylphenyl)carbamodithioate |
InChI |
InChI=1S/C10H13NS2/c1-8-4-6-9(7-5-8)11(2)10(12)13-3/h4-7H,1-3H3 |
InChI Key |
VXLOCPYKCIFSLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dinitrophenyl)selanyl]ethyl selenocyanate](/img/structure/B14532767.png)




![N-[2-(9H-Fluoren-9-YL)ethyl]acetamide](/img/structure/B14532794.png)

![Silane, trimethyl[1-(phenylthio)ethenyl]-](/img/structure/B14532806.png)


![2-[Methyl(4-nitrophenyl)carbamoyl]phenyl methylcarbamate](/img/structure/B14532815.png)
![7,8-Dimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14532816.png)

![1-[(2-Aminoethyl)amino]pentadecan-2-OL](/img/structure/B14532829.png)
